3-methoxy-1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide
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Description
3-methoxy-1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H17N5O3 and its molecular weight is 291.311. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
3-methoxy-1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide, as a part of various pyrazole derivatives, has been explored for its synthesis and characterization in the realm of organic chemistry. The compound is part of a broader category of substances synthesized through specific reactions, such as the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, leading to pyrazolo[1,5-a]pyrimidine derivatives. These processes are crucial for understanding the structural and functional properties of these compounds, which can have various applications, including medicinal chemistry (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
In the domain of cytotoxicity, some derivatives of pyrazole have been evaluated for their potential anticancer properties. For instance, the in vitro cytotoxic activity of certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells has been screened, revealing insights into their therapeutic potential and the mechanisms underlying their cytotoxic effects. Such research is pivotal in the development of new anticancer agents, highlighting the relevance of these compounds in pharmacological studies (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activity
Explorations into the antimicrobial properties of pyrazole derivatives have led to the synthesis of compounds with significant activity against various bacterial and fungal strains. These studies contribute to the search for new antimicrobial agents, especially in the face of rising antibiotic resistance. The synthesis and evaluation of these compounds' antimicrobial activities are crucial steps in understanding their potential as therapeutic agents (Aytemir, Erol, Hider, & Özalp, 2003).
Development of Antiprotozoal Agents
Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to pyrazole derivatives, has been conducted to assess their antiprotozoal activities. Such compounds exhibit strong DNA affinities and have shown significant in vitro and in vivo activities against Trypanosoma and Plasmodium species, highlighting their potential as antiprotozoal agents. This line of research opens new avenues for the development of treatments for protozoal infections, underscoring the versatile applications of pyrazole derivatives in medicinal chemistry (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-17-7-11(13(16-17)20-2)12(19)15-9-5-14-18(6-9)10-3-4-21-8-10/h5-7,10H,3-4,8H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTMGEGIJPHHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.